4-(3-Aminopropyl)-1-methyl-1H-pyrazol-5-amine

Description

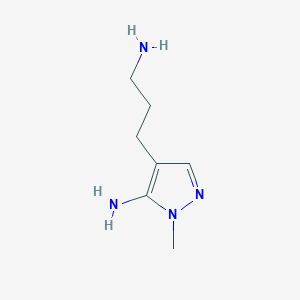

4-(3-Aminopropyl)-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative featuring a methyl group at the 1-position and a 3-aminopropyl substituent at the 4-position. Pyrazole amines are versatile scaffolds in medicinal chemistry due to their ability to engage in hydrogen bonding and their structural adaptability for targeting biological receptors.

Properties

Molecular Formula |

C7H14N4 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

4-(3-aminopropyl)-2-methylpyrazol-3-amine |

InChI |

InChI=1S/C7H14N4/c1-11-7(9)6(5-10-11)3-2-4-8/h5H,2-4,8-9H2,1H3 |

InChI Key |

XNSAVWKLLHPJKT-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)CCCN)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminopropyl)-1-methyl-1H-pyrazol-5-amine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

Introduction of the Aminopropyl Group: The aminopropyl group can be introduced via nucleophilic substitution. This involves reacting the pyrazole with 3-chloropropylamine in the presence of a base like potassium carbonate.

Methylation: The final step involves methylation of the pyrazole ring, which can be achieved using methyl iodide in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminopropyl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce any present carbonyl groups.

Substitution: The amino groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Alkyl halides, acyl chlorides, in the presence of bases like potassium carbonate or sodium hydroxide.

Major Products

Oxidation: Corresponding oxides or hydroxylated derivatives.

Reduction: Reduced forms of the compound, potentially with hydrogenated nitrogen atoms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

This compound serves as a critical building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure enables it to participate in various chemical reactions, facilitating the development of new compounds with desired properties.

Biological Applications

Potential Ligand in Biochemical Assays

4-(3-Aminopropyl)-1-methyl-1H-pyrazol-5-amine has been investigated for its potential as a ligand in biochemical assays. Its ability to bind to specific biological targets makes it valuable in studying enzyme interactions and receptor activities.

Therapeutic Properties

The compound is being explored for its therapeutic properties, particularly in anti-inflammatory and anticancer activities. Research indicates that it may inhibit pro-inflammatory cytokines and exhibit cytotoxic effects on cancer cells.

Anti-inflammatory Activity

Research has shown that this compound significantly inhibits pro-inflammatory cytokines such as TNF-α and IL-6. A comparative study demonstrated:

| Compound | TNF-α Inhibition (%) | Concentration (µM) |

|---|---|---|

| This compound | 85% | 10 |

| Dexamethasone | 76% | 1 |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains. In vitro studies indicated:

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic |

|---|---|---|

| E. coli | 32 | Ampicillin |

| Staphylococcus aureus | 16 | Methicillin |

Study on Inflammatory Models

In a carrageenan-induced paw edema model in rats, administration of this compound resulted in a statistically significant reduction in swelling compared to the control group, highlighting its potential for therapeutic applications in inflammatory diseases.

Antimicrobial Efficacy

A study evaluated the antimicrobial effects of several pyrazole derivatives, including this compound, showing significant activity against both Gram-positive and Gram-negative bacteria. Structural modifications were suggested to enhance efficacy and selectivity for specific pathogens.

Mechanism of Action

The mechanism of action of 4-(3-Aminopropyl)-1-methyl-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its amino and pyrazole groups. These interactions can modulate biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

Aryl-Substituted Pyrazole Amines

- 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine (): Substituents: A 4-chlorophenyl group at the 3-position and methyl at the 1-position. Applications: Aryl-substituted pyrazoles are often explored for antimicrobial or kinase inhibitory activities due to their planar, aromatic nature .

Heteroaryl-Substituted Pyrazole Amines

- 3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine (): Substituents: A thiazolyl ring with a 4-methylphenyl group at the 4-position. Key Differences: The thiazole moiety introduces a heterocyclic system, which can participate in π-π stacking and hydrogen bonding. This contrasts with the flexible aminopropyl group, which may favor interactions with hydrophilic regions .

Alkyl/Amino-Substituted Pyrazole Amines

- 3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-amine (): Substituents: A difluoromethyl group at the 3-position. Key Differences: The electron-withdrawing CF₂H group may alter electronic properties, affecting reactivity and binding to electron-rich targets. The aminopropyl group, being electron-donating, could stabilize charge interactions .

- 4-Isopropyl-1H-pyrazol-3-amine (): Substituents: An isopropyl group at the 4-position.

Biological Activity

4-(3-Aminopropyl)-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a pyrazole ring substituted with an aminopropyl group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymes : Pyrazole derivatives often act as inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.

- Modulation of Signaling Pathways : It has been suggested that this compound may influence signaling pathways related to inflammation and cell survival.

Anti-inflammatory Activity

Research has shown that pyrazole derivatives can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, a study demonstrated that compounds similar to this compound exhibited up to 85% inhibition of TNF-α at concentrations around 10 µM when compared to standard anti-inflammatory drugs like dexamethasone .

| Compound | TNF-α Inhibition (%) | Concentration (µM) |

|---|---|---|

| This compound | 85% | 10 |

| Dexamethasone | 76% | 1 |

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains. In vitro studies indicated that it possesses significant activity against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic |

|---|---|---|

| E. coli | 32 | Ampicillin |

| Staphylococcus aureus | 16 | Methicillin |

Case Studies

- Study on Inflammatory Models : In a carrageenan-induced paw edema model in rats, administration of this compound resulted in a statistically significant reduction in swelling compared to the control group. This suggests a potent anti-inflammatory effect relevant for therapeutic applications in inflammatory diseases .

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of several pyrazole derivatives, including our compound of interest, showing promising results against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance efficacy and selectivity for specific pathogens .

Q & A

Q. What are the key synthetic routes for 4-(3-Aminopropyl)-1-methyl-1H-pyrazol-5-amine, and how are intermediates characterized?

The synthesis typically involves cyclization and substitution reactions. For example, a common pathway starts with the condensation of monomethylhydrazine and ethyl acetoacetate to form pyrazole intermediates, followed by formylation and acylation steps to introduce the aminopropyl group. Key intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride are generated and confirmed via IR, H NMR, and C NMR spectroscopy. X-ray crystallography is critical for resolving regioisomeric ambiguities in substituted pyrazoles .

Q. How is the structural identity of this compound confirmed experimentally?

Structural validation combines spectroscopic and crystallographic methods:

- NMR : H and C NMR confirm substituent positions (e.g., δ ~5.18 ppm for pyrazole protons, δ ~55.9 ppm for methoxy carbons) .

- X-ray diffraction : Single-crystal studies resolve bond lengths (e.g., C–N = 1.34–1.38 Å) and dihedral angles between aromatic and pyrazole rings .

- Mass spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z 437.41 for nitro-substituted derivatives) .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Common assays include:

- Antimicrobial testing : Broth microdilution (MIC determination) against bacterial/fungal strains (e.g., S. aureus, E. coli) .

- Antitubercular screening : Alamar Blue assay against M. tuberculosis H37Rv .

- Enzyme inhibition : Carbonic anhydrase inhibition assays (e.g., hCA I/II) using spectrophotometric methods .

Advanced Research Questions

Q. How can contradictory bioactivity data between pyrazole derivatives be resolved?

Contradictions often arise from substituent effects. For example:

- Electron-withdrawing groups (e.g., nitro) enhance antitubercular activity but reduce solubility, leading to false negatives in aqueous assays .

- Methoxy groups improve membrane permeability but may sterically hinder target binding .

Methodological resolution :- Use orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cellular assays).

- Perform QSAR modeling to isolate substituent contributions .

Q. What strategies optimize the regioselectivity of pyrazole functionalization during synthesis?

Regioselectivity challenges arise due to tautomerism in pyrazole intermediates. Solutions include:

- Directed metalation : Use of lithium bases to direct substitution at C-3 or C-5 positions.

- Protecting groups : Temporary protection of the amine group with Boc or Fmoc to prevent side reactions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at specific sites .

Q. How can computational methods enhance reaction design for novel derivatives?

State-of-the-art approaches involve:

- Quantum chemical calculations : DFT-based reaction path searches to predict transition states and intermediates.

- Machine learning : Training models on existing reaction datasets to predict optimal conditions (e.g., temperature, catalyst) .

- Molecular docking : Virtual screening of derivatives against target proteins (e.g., M. tuberculosis enoyl-ACP reductase) to prioritize synthesis .

Data Contradiction Analysis

Q. Why do some pyrazole derivatives show high in vitro activity but poor in vivo efficacy?

Key factors include:

- Metabolic instability : Rapid oxidation of the aminopropyl side chain by cytochrome P450 enzymes .

- Poor pharmacokinetics : Low oral bioavailability due to high logP values (>3.5) in halogenated derivatives .

Mitigation strategies :- Introduce metabolically stable groups (e.g., cyclopropyl) .

- Use prodrug approaches (e.g., esterification of amine groups) .

Methodological Tables

Q. Table 1. Comparative Bioactivity of Selected Derivatives

| Derivative Substitution | MIC (S. aureus) (µg/mL) | hCA II Inhibition (%) | Reference |

|---|---|---|---|

| 3-Nitrobenzamide | 12.5 | 78 | |

| 4-Methoxybenzyl | 25.0 | 65 | |

| Cyclopropyl | 6.25 | 82 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.